REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][C:29]=2[CH2:31][OH:32])[CH:24]=[CH:23]1>ClCCl>[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][C:29]=2[CH:31]=[O:32])[CH:24]=[CH:23]1 |f:0.1.2|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered through a pad of Celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on silica in ethyl acetate-hexane (1:3)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |